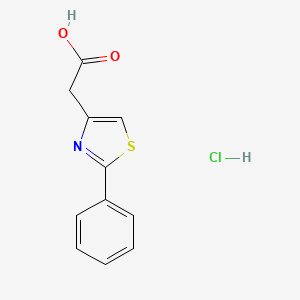

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride

Overview

Description

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2S . It is used in various chemical reactions .

Synthesis Analysis

The synthesis of 2-(2-Phenylthiazol-4-yl)acetic acid involves the reaction of ethyl 4-chloroacetoacetate and thiobenzamide . The reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, a solution of LiOH in water is added and stirred at room temperature for 4 hours. The residue is then suspended in water, and the aqueous layer is extracted with ether. The organic layer is discarded, and the aqueous layer is acidified to pH 3-4, extracted with ether, dried over MgSO4, filtered, and concentrated to produce (2-phenylthiazol-4-yl)acetic acid .Molecular Structure Analysis

The molecular structure of 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications

Medicinal Chemistry Research

In medicinal chemistry, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride is utilized for the synthesis of complex molecules. It serves as a building block for the creation of potential pharmacologically active compounds. Its thiazole ring, a common motif in many drugs, is particularly valuable for constructing molecules that may interact with various biological targets .

Agricultural Chemistry

This compound finds its use in agricultural chemistry research as a precursor for the development of new agrochemicals. Researchers explore its efficacy in producing compounds that could act as growth promoters or pesticides, contributing to enhanced crop protection and yield .

Material Science

In material science, 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride can be used to modify the properties of polymers and create novel materials with specific characteristics like increased durability or chemical resistance. It may also play a role in the development of organic semiconductors .

Environmental Science

Environmental scientists might investigate the compound’s breakdown products and their environmental impact. Understanding its degradation pathways helps in assessing the ecological risks and developing methods for safe disposal or remediation strategies .

Biochemistry

Biochemists may study 2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride as a reagent to probe enzyme-substrate interactions or as a potential inhibitor for certain biochemical pathways. It could be instrumental in elucidating the mechanisms of action for various enzymes .

Pharmacology

In pharmacology, this compound’s derivatives could be screened for therapeutic activity. It might serve as a lead compound in drug discovery programs aimed at finding new treatments for diseases. Its role in modulating biological pathways could be pivotal in developing new medications .

properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S.ClH/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPLBAHRNWFEFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585803 | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylthiazol-4-yl)acetic acid hydrochloride | |

CAS RN |

857998-13-1 | |

| Record name | (2-Phenyl-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

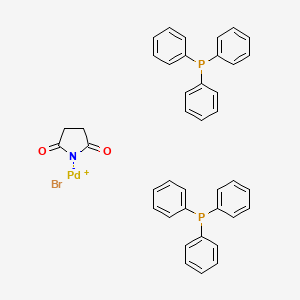

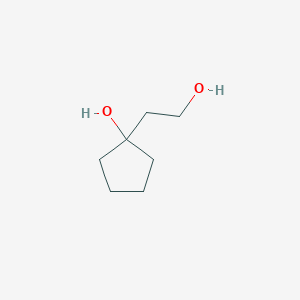

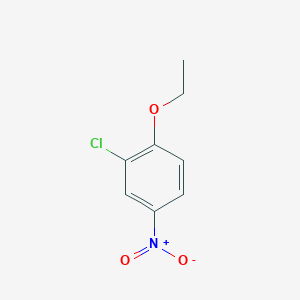

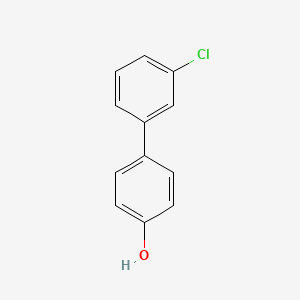

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

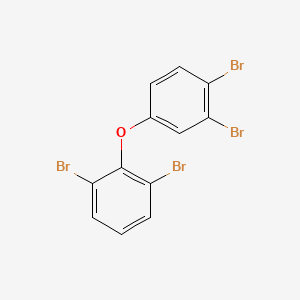

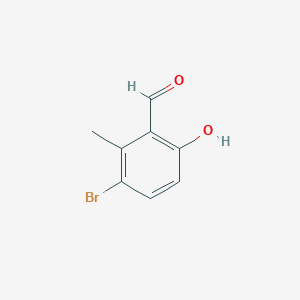

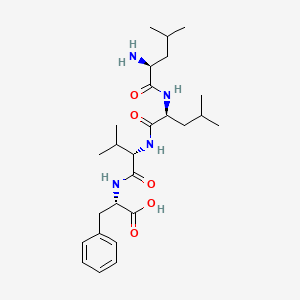

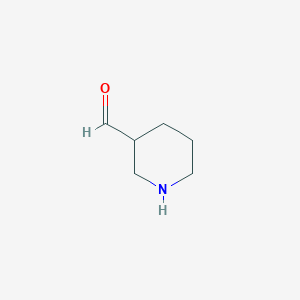

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.